2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFJEGDHNXDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unpacking the Core Structure and Its Significance
To fully appreciate the scientific interest in 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, it is essential to understand its constituent parts and the chemical context in which it exists.
This compound belongs to the family of thieno[3,2-b]pyrroles, which are themselves part of a larger class of compounds known as fused heterocyclic systems. These systems are characterized by the sharing of one or more bonds between at least two rings, where at least one ring contains an atom other than carbon. In the case of thieno[3,2-b]pyrrole, a thiophene (B33073) ring and a pyrrole (B145914) ring are fused together.
The fusion of these two five-membered aromatic heterocycles, thiophene and pyrrole, creates a more rigid and planar molecular structure. nih.gov This planarity is a crucial feature as it facilitates π-π stacking interactions between molecules, a phenomenon that is highly desirable for efficient charge transport in organic electronic materials. researchgate.net The study of such fused systems is a vibrant area of organic chemistry, as the combination of different heterocyclic rings can lead to novel electronic and photophysical properties. nih.govnih.gov
The thieno[3,2-b]pyrrole scaffold is a privileged structure in both chemical synthesis and materials science due to its unique combination of properties. The electron-rich nature of this fused system makes it an excellent building block for the construction of larger, more complex conjugated molecules. researchgate.net
In the realm of materials science , thieno[3,2-b]pyrrole derivatives are being actively investigated for their applications in organic electronics. researchgate.net These materials have shown promise in:
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the thieno[3,2-b]pyrrole core promotes ordered molecular packing, which is essential for high charge carrier mobility. nih.gov Polymers containing this scaffold have exhibited impressive hole mobilities. acs.org
Organic Photovoltaics (OPVs): The electron-donating character of the thieno[3,2-b]pyrrole unit makes it a suitable component in donor-acceptor polymers used in the active layer of solar cells. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some thieno[3,2-b]pyrrole-based materials makes them candidates for use as emissive layers in OLEDs. researchgate.net
From a chemical synthesis perspective, the thieno[3,2-b]pyrrole core provides a versatile platform for the introduction of various functional groups. The nitrogen atom of the pyrrole ring can be easily functionalized, allowing for the tuning of the molecule's solubility and electronic properties. nih.gov The thiophene ring also offers positions for substitution, enabling the synthesis of a diverse library of derivatives with tailored characteristics. researchgate.net
Table 1: Properties of the Parent Scaffold
| Property | Value |
|---|---|
| Chemical Formula | C₆H₅NS |
| Molecular Weight | 123.18 g/mol |
| Appearance | Solid |
| Key Feature | Fused thiophene and pyrrole rings |
The presence of both a formyl (-CHO) and a carboxylic acid (-COOH) group on the thieno[3,2-b]pyrrole scaffold of this compound is of paramount importance. These functional groups are not merely passive substituents; they actively influence the molecule's reactivity and potential applications.
The formyl group , an aldehyde, is a versatile functional group in organic synthesis. britannica.com Its key roles include:
Synthetic Handle: The aldehyde can undergo a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions (e.g., Wittig, aldol). This allows for the further elaboration of the molecule.
Electronic Modulation: The electron-withdrawing nature of the formyl group can influence the electronic properties of the heterocyclic ring system, affecting its energy levels and reactivity.
The carboxylic acid group is another highly significant functionality in organic and medicinal chemistry. researchgate.net Its importance stems from several factors:
Acidity and Solubility: The acidic proton of the carboxylic acid can be deprotonated to form a carboxylate salt, which can significantly increase the water solubility of the molecule. researchgate.net This is a crucial property for biological applications.
Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, enabling it to participate in intermolecular interactions that can influence crystal packing and binding to biological targets. researchgate.net
Chemical Reactivity: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing numerous avenues for further chemical modification.
Table 2: Key Functional Groups and Their Significance
| Functional Group | Formula | Key Roles |
|---|---|---|
| Formyl | -CHO | Synthetic intermediate, electronic modifier |
| Carboxylic Acid | -COOH | Enhances solubility, hydrogen bonding, synthetic precursor |
Chemical Reactivity and Transformation Mechanisms of 2 Formyl 4h Thieno 3,2 B Pyrrole 5 Carboxylic Acid
Reactivity of the Thieno[3,2-b]pyrrole System to Electrophilic and Nucleophilic Reagents
The thieno[3,2-b]pyrrole core is an electron-rich aromatic system, which makes it particularly susceptible to electrophilic substitution reactions. nih.gov The pyrrole (B145914) ring within the fused system is generally more activated towards electrophiles than the thiophene (B33073) ring. onlineorganicchemistrytutor.com Consequently, electrophilic attack preferentially occurs on the pyrrole moiety.
Electrophilic Substitution: A key example of electrophilic substitution is the Vilsmeier-Haack reaction, which can be used to introduce formyl groups onto the thieno[3,2-b]pyrrole scaffold. nih.gov For instance, ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be formylated at the 6-position of the pyrrole ring. nih.gov Nitration is another electrophilic substitution that has been observed. The nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can lead to substitution at both the 2-position (on the thiophene ring) and the 6-position (on the pyrrole ring). nih.gov
Conversely, the electron-rich nature of the thieno[3,2-b]pyrrole system makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack, a feature not inherently present in the parent heterocycle. quimicaorganica.orgdoaj.org
| Reaction Type | Reagent/Conditions | Position of Attack | Product Type | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 6-position (pyrrole ring) | 6-formyl derivative | nih.gov |
| Nitration | Not specified | 2- and 6-positions | 2-nitro and 6-nitro derivatives | nih.gov |
Transformations Involving the Formyl Group (e.g., Condensation Reactions, Reduction, Oxidation)
The aldehyde functionality at the 2-position is a versatile handle for a variety of chemical transformations.
Condensation Reactions: The formyl group can participate in condensation reactions with active methylene (B1212753) compounds. For example, in related diformyl pyrrolo[3,2-b]pyrrole (B15495793) systems, Knoevenagel condensation with malononitrile proceeds in high yield. However, the electron-donating character of the heterocyclic core can reduce the reactivity of the formyl group, making condensations with less reactive nucleophiles more challenging.
Reduction: The formyl group can be readily reduced to a primary alcohol. For example, the aldehyde in a substituted thieno[3,2-b]pyrrole derivative was successfully reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol. nih.gov
Oxidation: While specific examples for the oxidation of the formyl group on this particular thieno[3,2-b]pyrrole system are not prevalent in the reviewed literature, standard oxidation reagents for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), would be expected to convert the formyl group into a carboxylic acid, yielding 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylic acid.
| Transformation | Reagent/Conditions | Functional Group Change | Product Type | Reference |
| Reduction | NaBH₄, Methanol | -CHO → -CH₂OH | 2-(hydroxymethyl) derivative | nih.gov |
Reactions of the Carboxylic Acid Moiety (e.g., Decarboxylation, Salt Formation, Esterification, Amide Bond Formation)
The carboxylic acid group at the 5-position undergoes reactions typical of aromatic carboxylic acids.
Decarboxylation: The removal of the carboxylic acid group can be achieved under specific conditions. For instance, the decarboxylation of the N-alkylated derivative, 2-bromo-4-(2-ethylhexyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, was accomplished using silver acetate and potassium carbonate. oup.com
Esterification: The carboxylic acid can be converted to its corresponding esters through various methods. Given that many synthetic routes start from the ethyl or methyl ester of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, the reverse reaction (hydrolysis) using a base like sodium hydroxide (B78521) is also a common transformation to yield the parent carboxylic acid. oup.comchemheterocycles.com Direct esterification can be achieved using an alcohol in the presence of an acid catalyst or with activating agents like thionyl chloride followed by an alcohol. mdpi.com
Amide Bond Formation: The carboxylic acid can be activated and reacted with amines to form amides. This transformation is a key step in the synthesis of various derivatives. For example, N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids have been coupled with amines to form N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamides. nih.gov
| Reaction | Reagent/Conditions | Functional Group Change | Product Type | Reference |
| Decarboxylation | Silver acetate, K₂CO₃ | -COOH → -H | 5-unsubstituted derivative | oup.com |
| Hydrolysis | NaOH | -COOR → -COOH | Carboxylic acid | oup.com |
| Amide Formation | Amine, Coupling agents | -COOH → -CONHR | Amide derivative | nih.gov |
Cycloaddition and Annulation Reactions of Derivatives to Form Polycyclic Systems
The thieno[3,2-b]pyrrole scaffold serves as a building block for the synthesis of larger, more complex polycyclic systems through cycloaddition and annulation reactions.
Annulation Reactions:
Rhodium-Catalyzed Annulation: 4-Acetylthieno[3,2-b]pyrrole derivatives can be constructed via a Cp*Rh(III)-catalyzed direct annulation of 3-(acetylamino)thiophenes with alkynes. The acetyl directing group can later be removed. nii.ac.jp
Nickel-Catalyzed Annulation: A method for synthesizing 3-arylbenzo oup.comnih.govthieno[3,2-b]pyrroles has been developed through the Ni(II)-catalyzed annulation of a 3-hydroxybenzo[b]thiophene-2-carboxylic ester with 3-aryl-2H-azirines. nih.govbeilstein-journals.org
[3+2] Cycloaddition Reactions:
Derivatives of the related benzo[b]thiophene system can undergo dearomative [3+2] cycloaddition reactions. For example, 3-nitrobenzothiophenes react with nonstabilized azomethine ylides to form fused tricyclic benzo oup.comnih.govthieno[2,3-c]pyrroles. rsc.org This type of reaction highlights the potential for the thieno[3,2-b]pyrrole core to participate in cycloadditions to build complex three-dimensional structures.
| Reaction Type | Catalyst/Reagents | Reactants | Product System | Reference |
| Direct Annulation | Cp*Rh(III) | 3-(Acetylamino)thiophene, Alkyne | 4-Acetylthieno[3,2-b]pyrrole | nii.ac.jp |
| Annulation | Ni(hfacac)₂ | Benzo[b]thiophene ester, 3-Aryl-2H-azirine | Benzo oup.comnih.govthieno[3,2-b]pyrrole | nih.govbeilstein-journals.org |
| Dearomative [3+2] Cycloaddition | None | 3-Nitrobenzothiophene, Azomethine ylide | Benzo oup.comnih.govthieno[2,3-c]pyrrole | rsc.org |
Stereochemical Aspects of Reactions
Information regarding the stereochemical control in reactions involving 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid specifically is limited. However, stereoselectivity has been demonstrated in reactions involving related fused thiophene systems.
A notable example is the dearomative [3+2] cycloaddition reaction between nitrobenzothiophenes and nonstabilized azomethine ylides. This transformation proceeds with high diastereoselectivity (>20:1 dr), leading to the formation of functionalized, fused tricyclic benzo oup.comnih.govthieno[2,3-c]pyrroles with two contiguous stereocenters. rsc.org The relative configurations of the products were confirmed by X-ray crystallography, demonstrating that complex, stereochemically defined architectures can be constructed from planar heteroaromatic precursors. rsc.org While this reaction was not performed on the thieno[3,2-b]pyrrole system itself, it provides a strong indication that stereocontrolled transformations are feasible on this class of compounds, particularly in cycloaddition reactions that create new chiral centers.
Structure Activity Relationship Sar Studies and Structure Property Relationships Spr
Influence of Structural Modifications on Electronic Properties
The electronic properties of the thieno[3,2-b]pyrrole core are highly sensitive to structural modifications. The fused ring system, consisting of an electron-rich pyrrole (B145914) ring and a thiophene (B33073) ring, forms a versatile donor unit in larger molecular architectures. The introduction of electron-withdrawing or electron-donating groups at various positions can significantly alter the electronic landscape of the molecule.
The nitrogen atom in the pyrrole ring, with its lone pair of electrons, plays a crucial role in the electron-donating ability of the core structure. nih.govacs.org This inherent property makes the thieno[3,2-b]pyrrole scaffold a valuable building block for organic semiconductors. acs.org Modifications that enhance the electron-donating strength of the core, such as the strategic placement of alkyl or alkoxy groups, can raise the energy levels of the frontier molecular orbitals. Conversely, the introduction of electron-withdrawing groups, like the formyl and carboxylic acid moieties in the title compound, is expected to lower these energy levels.
Studies on related dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives have shown that better π-conjugation across the fused rings leads to enhanced electronic properties, making them suitable for applications in organic photovoltaics. rsc.org The planarity of the molecular structure is also a key factor; a more planar conformation facilitates intermolecular π–π stacking, which can improve charge transport. nih.gov The inherent structure of thieno[3,2-b]pyrrole and its derivatives can lead to excellent reversible two-stage reduction behavior, a valuable property in materials for organic field-effect transistors (OFETs). nih.gov
Impact of Functionalization on Optoelectronic Characteristics
The functionalization of the 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid backbone has a profound impact on its optoelectronic characteristics, including absorption and emission spectra and the energies of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The strong electron-donating nature of the pyrrole unit within the thieno[3,2-b]pyrrole core leads to upshifted FMO energy levels. oup.com When this donor core is combined with electron-accepting groups, it creates a donor-acceptor (D-A) structure, which is fundamental to designing materials for organic electronics. The formyl and carboxylic acid groups on the target molecule act as electron-withdrawing moieties. This intramolecular charge transfer (ICT) between the thieno[3,2-b]pyrrole donor and the acceptor groups is responsible for the characteristic absorption bands observed in the UV-visible spectrum. acs.org
Research on analogous thieno[3,2-b]pyrrole-based small-molecule acceptors (SMAs) demonstrates that modifying the acceptor groups allows for the tuning of optoelectronic properties. For instance, increasing the number of electron-withdrawing cyano groups on peripheral acceptors leads to a more stabilized LUMO and a reduced band gap. acs.org A study on a series of SMAs (ThPy1-ThPy4) showed that the introduction of the thieno[3,2-b]pyrrole unit resulted in a bathochromic (red-shifted) absorption and higher energy levels compared to a standard acceptor, leading to a lower energy loss and higher efficiency in polymer solar cells. oup.com
Polymers based on thieno[2,3-b]pyrrol-5-one derivatives have shown broad absorption in the UV-visible region (620 to 625 nm) and low-lying HOMO energy levels, which are desirable for photovoltaic applications. researchgate.net The table below summarizes the optoelectronic properties of several related thieno[3,2-b]pyrrole-based molecules.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg) (eV) | Absorption Max (λmax) (nm) |
| a-IT | -5.99 | -3.63 | 2.36 | 623 |
| N7IT | -5.83 | -3.55 | 2.28 | 640 |
| N8IT | -5.77 | -3.54 | 2.23 | 653 |
| PTBTP-4F (TPR) | - | - | 2.08 | 500-900 |
| ThPy3 | - | - | 1.63 | - |
| IT-4Cl (Reference) | - | - | 1.50 | - |
Data compiled from multiple sources. nih.govacs.orgoup.com The values for a-IT, N7IT, and N8IT are calculated, while others are experimental.
Conformational Analysis and Molecular Geometry Considerations
The substituents on the core, particularly the formyl and carboxylic acid groups, can influence the molecule's final conformation. Intramolecular interactions, such as hydrogen bonding between the pyrrole N-H and the oxygen of the carboxylic acid or formyl group, can further lock the molecule into a planar conformation. For instance, intramolecular S–O conformational locks have been observed in similar structures, contributing to a planar geometry that enhances π–π stacking. nih.gov
Effects of Substituents on Reactivity and Chemical Selectivity
The substituents on the 4H-thieno[3,2-b]pyrrole core dictate the molecule's reactivity and the regioselectivity of further chemical transformations. The electron-rich nature of the bicyclic system makes it susceptible to electrophilic substitution reactions.
The formyl group (-CHO) at the 2-position and the carboxylic acid group (-COOH) at the 5-position are both electron-withdrawing and deactivating. However, the inherent reactivity of the thieno[3,2-b]pyrrole ring system still allows for further functionalization. The Vilsmeier-Haack reaction, for example, is a common method to introduce formyl groups onto this scaffold. nih.govmdpi.com
Studies on the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate have demonstrated remarkable catalyst-dependent regioselectivity. When using aluminum chloride (AlCl₃) as the catalyst, the acyl group is selectively introduced at the 3-position of the thiophene ring. In contrast, using tin tetrachloride (SnCl₄) directs the acylation to the 6-position of the pyrrole ring. researchgate.net This highlights the nuanced control that can be exerted over the reactivity of the thieno[3,2-b]pyrrole system.
Furthermore, attempts to introduce other functional groups, such as a nitro group, can be challenging. For example, nitration of an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate resulted in nitration at both the 2- and 6-positions, and the 2-nitro product was unable to undergo a subsequent Vilsmeier-Haack reaction. nih.gov This indicates that the electronic effects of existing substituents strongly influence the outcome of subsequent reactions. The reactivity can also be harnessed to create polymeric materials; for instance, methylene-separated bis(thieno[3,2-b]pyrroles) react with N-bromosuccinimide (NBS) and bromine (Br₂) to form polymers. rsc.org
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For "2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid," ¹H NMR spectroscopy would provide critical information about the chemical environment of each proton.
The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyrrole (B145914) and thiophene (B33073) rings, the formyl proton, the carboxylic acid proton, and the N-H proton of the pyrrole ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the formyl and carboxylic acid groups, as well as the electronic nature of the fused heterocyclic system.
For comparison, the ¹H NMR spectrum of the related compound, pyrrole-2-carboxylic acid, in DMSO-d₆ shows signals for the pyrrole ring protons at approximately 6.1, 6.7, and 7.0 ppm, with the N-H proton appearing around 11.7 ppm and the carboxylic acid proton around 12.2 ppm. chemicalbook.com For "this compound," the formyl proton (CHO) would likely appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The protons on the thieno[3,2-b]pyrrole core would produce a complex splitting pattern, with their chemical shifts influenced by their position relative to the substituents. The carboxylic acid proton is expected to be a broad singlet at a very downfield position, likely above 12 ppm, due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Formyl H | 9.5 - 10.5 | Singlet |
| Thiophene H | 7.0 - 8.0 | Doublet |
| Pyrrole H | 6.5 - 7.5 | Doublet |
| NH Proton | > 11.0 | Broad Singlet |
| COOH Proton | > 12.0 | Broad Singlet |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed, corresponding to the compound's molecular weight. The fragmentation pattern in the mass spectrum would reveal characteristic losses of functional groups. For instance, the loss of the formyl group (CHO, 29 Da) and the carboxylic acid group (COOH, 45 Da) would likely be prominent fragmentation pathways. Other fragments could arise from the cleavage of the heterocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands for the carboxylic acid, formyl, and N-H groups.
The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. The C=O stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹, while the C=O stretch of the formyl group would likely appear at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring system. The N-H stretching vibration of the pyrrole ring is expected to be in the range of 3200-3400 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid O-H | 2500 - 3300 (broad) |
| Pyrrole N-H | 3200 - 3400 |
| Carboxylic Acid C=O | 1700 - 1725 |
| Formyl C=O | 1680 - 1700 |
| C-H (aromatic) | 3000 - 3100 |
| C=C (aromatic) | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The thieno[3,2-b]pyrrole core is a conjugated aromatic system, and the presence of the electron-withdrawing formyl and carboxylic acid groups is expected to influence its absorption properties.
The UV-Vis spectrum of "this compound" would likely show absorption bands corresponding to π-π* transitions within the conjugated system. Generally, carboxylic acids and unsaturated aldehydes exhibit absorption maxima around 210 nm. researchgate.net However, the extended conjugation in the fused ring system would shift the absorption to longer wavelengths (a bathochromic shift). The absorption maximum (λmax) is expected to be in the UV or near-visible region. The presence of the carbonyl groups can also give rise to weaker n-π* transitions at longer wavelengths. masterorganicchemistry.com
Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yields)
Fluorescence spectroscopy can reveal information about the photophysical properties of a compound, such as its ability to emit light after absorption. Many conjugated heterocyclic compounds are fluorescent. The fluorescence properties of "this compound," including its emission maximum and fluorescence quantum yield, would be dependent on the rigidity of the structure and the nature of its excited states. The presence of the formyl and carboxylic acid groups might influence the fluorescence through their electronic effects and potential for intermolecular interactions.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of "this compound" would provide precise bond lengths, bond angles, and information about the planarity of the molecule. It would also reveal details of the intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid and N-H groups, and potential π-π stacking interactions between the aromatic rings. This information is invaluable for understanding the compound's solid-state packing and its influence on physical properties.
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of a compound, i.e., its ability to be oxidized or reduced. The conjugated π-system of the thieno[3,2-b]pyrrole core suggests that "this compound" could exhibit electrochemical activity. Cyclic voltammetry measurements would reveal the oxidation and reduction potentials of the molecule, providing insights into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the electron-withdrawing formyl and carboxylic acid groups would be expected to make the compound more difficult to oxidize and easier to reduce compared to the unsubstituted thieno[3,2-b]pyrrole core.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory, Coupled Cluster Methods)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are widely used to determine ground-state properties, while Time-Dependent DFT (TD-DFT) is employed for excited-state properties, such as optical absorptions. researchgate.net
Prediction of Electronic Structure and Reactivity
DFT calculations are instrumental in mapping the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com
For thieno[3,2-b]pyrrole systems, the HOMO is typically delocalized across the fused heterocyclic core, reflecting its electron-rich nature. nih.gov The presence of an electron-withdrawing formyl group at the C2 position and a carboxylic acid group at the C5 position is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound. This effect stabilizes the molecule but can also influence its reactivity towards electrophiles and nucleophiles.
Computational studies on related N-arylated dithieno[3,2-b]pyrroles have shown that HOMO energy levels are primarily dictated by the dithienopyrrole backbone, ranging from -5.49 eV to -5.72 eV. nih.gov Similarly, DFT studies on other complex thienopyrrole derivatives designed for organic electronics report calculated HOMO and LUMO levels that determine the material's potential performance in devices. mdpi.com These findings suggest that 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid would also possess tunable frontier orbital energies, making it an interesting candidate for materials science applications.
Reactivity indices, such as molecular electrostatic potential (MEP) maps, can also be generated. These maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For the title compound, the oxygen atoms of the formyl and carboxyl groups would be regions of high negative potential (nucleophilic sites), while the hydrogen of the carboxylic acid and the pyrrole (B145914) N-H would be regions of positive potential (electrophilic sites). DFT studies on thiophene (B33073) and its fused derivatives confirm that the α-carbon atoms (positions 2 and 5 in the parent pyrrole and thiophene rings) are generally the preferred sites for electrophilic attack, a principle that extends to the thieno[3,2-b]pyrrole system. researchgate.net
Table 1: Representative Calculated Electronic Properties of Analogous Thieno[3,2-b]pyrrole Systems (Note: Data is for illustrative purposes from related compounds and not specific to this compound)
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| N-Arylated Dithieno[3,2-b]pyrroles nih.gov | DFT | -5.49 to -5.72 | -1.98 to -2.38 | 3.14 to 3.51 |
| Thienopyrazine Derivatives researchgate.net | CAM-B3LYP | -6.818 to -7.021 | -4.850 to -5.038 | 1.968 to 2.171 |
| Dithienothiophen[3,2-b]-pyrrolobenzothiadiazole Derivatives mdpi.com | DFT/B3LYP | -5.28 to -5.61 | -3.22 to -3.66 | 1.92 to 2.06 |
Rationalization of Spectroscopic and Optical Properties
TD-DFT is a powerful method for predicting the UV-visible absorption spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netcnr.it The calculations provide information on the maximum absorption wavelength (λmax), oscillator strengths (related to absorption intensity), and the nature of the transitions (e.g., π-π* or n-π*). cnr.it
For conjugated systems like this compound, the primary absorption bands in the UV-vis spectrum are expected to correspond to π-π* transitions. The extensive delocalization across the fused ring system, extended by the carbonyl functionalities, would likely result in absorptions in the near-UV or visible region. Computational studies on various donor-π-acceptor molecules based on thienopyrrole and thienopyrazine cores have demonstrated a good correlation between TD-DFT predicted spectra and experimental data. researchgate.netcnr.it These studies show that modifying donor or acceptor groups allows for fine-tuning of the absorption properties, a principle that would apply to the title compound. For instance, TD-DFT calculations on novel dithienyl diketopyrrolopyrrole derivatives, which feature a similar π-conjugated system, have been used to successfully predict their optical and quantum chemical parameters for organic photovoltaic applications. rsc.org
Table 2: Representative TD-DFT Results for Analogous π-Conjugated Heterocyclic Systems (Note: This data illustrates the type of information obtained from TD-DFT and is not specific to the title compound)
| Compound Class | Method | Calculated λmax (nm) | Primary Transition |
| Thienopyrazine D-π-A Molecules researchgate.net | CAM-B3LYP/PCM | 430 - 461 | HOMO → LUMO |
| Asymmetrical Dithieno[3,2-b]pyrrol Fused Acceptors nih.gov | DFT | 623 - 653 | HOMO → LUMO |
| Thienyl DPP Derivatives cnr.it | PBE0/PCM | ~550 - 650 | HOMO → LUMO |
Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for studying reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states and intermediates. This provides a kinetic and thermodynamic understanding of reaction pathways.
For the thieno[3,2-b]pyrrole core, electrophilic aromatic substitution is a key class of reactions. The fused system is electron-rich, making it more reactive than benzene. onlineorganicchemistrytutor.compearson.com Theoretical studies on the electrophilic substitution of pyrrole and thiophene show a strong preference for attack at the 2-position (α-position) over the 3-position (β-position). researchgate.netonlineorganicchemistrytutor.com This preference is attributed to the greater stability of the cationic intermediate (sigma complex) formed during the reaction, which can be better stabilized by resonance. pearson.commasterorganicchemistry.com DFT calculations can quantify the activation barriers for attack at different positions, confirming the regioselectivity observed experimentally. While the C2 and C5 positions of the title compound are already substituted, these principles would govern further functionalization reactions, predicting that the remaining α-position on the thiophene ring would be the most likely site for a subsequent electrophilic attack.
Molecular Modeling and Simulation for Conformational and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Molecular modeling and simulation techniques are used to study the three-dimensional structure of molecules and their non-covalent interactions, which are crucial for understanding their behavior in the solid state and in biological systems.
The presence of both a carboxylic acid group and a pyrrole N-H group in this compound makes it an excellent candidate for forming strong intermolecular hydrogen bonds. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyrrole N-H is a classic hydrogen bond donor. This facilitates the formation of extended networks in the solid state. DFT calculations on related systems, such as pyrrole-2-carboxylic acid and other pyrrole derivatives, have been used to analyze the geometry and energetics of hydrogen-bonded dimers and chains. mdpi.com These studies quantify the strength of N-H···O and O-H···O interactions, confirming their role in crystal packing. mdpi.com
In addition to hydrogen bonding, the planar, aromatic structure of the thieno[3,2-b]pyrrole core allows for significant π-stacking interactions. These interactions, arising from the alignment of π-orbitals between adjacent molecules, are fundamental to the organization of aromatic compounds in crystals and materials. researchgate.net Computational analyses, often using DFT with dispersion corrections, can calculate the optimal geometry (e.g., parallel-displaced or T-shaped) and binding energy of π-stacked dimers. rsc.orgnih.gov Studies on various aromatic and heterocyclic systems demonstrate that π-stacking contributes significantly to the cohesive energy of the solid state. nih.gov For the title compound, a combination of robust hydrogen bonding and π-stacking would be expected to dictate its crystal structure and influence properties like solubility and melting point.
Applications in Materials Science and Organic Electronics
Role as a Core Scaffold for Organic Semiconductors
The thieno[3,2-b]pyrrole unit is an excellent core scaffold for the design of organic semiconductors (OSCs) due to its rigid, planar structure and strong electron-donating nature. nih.govdigitellinc.com This planarity promotes favorable π-π intermolecular interactions, which are crucial for efficient charge transport in solid-state devices. nih.govresearchgate.net Fusing a thiophene (B33073) ring with a pyrrole (B145914) ring creates a stable S,N-heteroacene that has been successfully incorporated into both small-molecule and polymeric semiconductors. nih.govtdl.org
The compound 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a particularly useful intermediate in this context. Its two functional groups offer distinct chemical reactivity for constructing more complex, high-performance OSCs:
The carboxylic acid group can be used as an anchoring point or can be chemically modified.
The formyl group provides a reactive site for extending the π-conjugated system through various condensation reactions, such as Knoevenagel or Wittig reactions. nih.gov
This dual functionality allows for the creation of sophisticated donor-acceptor (D-A) architectures. For instance, derivatives like ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, which is structurally related to the title compound, are used as key intermediates in the synthesis of p-type semiconductors via Stille coupling reactions. nih.govacs.org The ability to easily attach solubilizing alkyl chains to the pyrrolic nitrogen further enhances the processability of these materials, making them suitable for solution-based fabrication techniques. nih.gov
Integration into Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaic (OPV) Devices
The inherent electronic properties of the thieno[3,2-b]pyrrole core make it highly suitable for photovoltaic applications. Materials derived from this compound are integrated into both DSSCs and OPV devices.
In Dye-Sensitized Solar Cells (DSSCs) , the molecule acts as a precursor for donor-π-acceptor (D-π-A) organic dyes. The thieno[3,2-b]pyrrole moiety typically serves as the electron-donating part or as the π-conjugated bridge that facilitates charge transfer. researchgate.netrsc.org The carboxylic acid group is essential, functioning as an anchoring group to bind the dye molecule to the surface of a semiconductor electrode, typically titanium dioxide (TiO2). acs.orgscielo.br This covalent linkage ensures efficient electron injection from the photo-excited dye into the semiconductor's conduction band. scielo.br The formyl group is used to synthetically build out the rest of the dye structure, connecting the donor core to the acceptor/anchoring group. nih.gov Research on related pyrrolo[3,2-b]pyrrole (B15495793) dyes has demonstrated their potential for achieving significant power conversion efficiencies. scielo.brscielo.br
In Organic Photovoltaic (OPV) Devices , the thieno[3,2-b]pyrrole scaffold is a versatile component for creating both electron-donor and non-fullerene acceptor (NFA) materials. semanticscholar.orgrsc.org Its strong electron-donating character is leveraged in conjugated polymers and small molecules that form the active layer of bulk-heterojunction solar cells. rsc.orgnih.gov When used to construct NFAs, the thieno[3,2-b]pyrrole unit can help tune the material's frontier orbital energy levels (HOMO/LUMO), leading to upshifted energy levels and reduced energy loss in the resulting devices. semanticscholar.orgnih.gov This rational design has led to polymer solar cells with outstanding fill factors and high power conversion efficiencies (PCEs), with some devices exceeding 18%. rsc.orgnih.gov
| Device Type | Material Class | Key Component | Efficiency (PCE) | Reference |
|---|---|---|---|---|
| PSC | Hole Transport Material | Dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivative | 18.16% | rsc.org |
| PSC (NFA) | Small Molecule Acceptor | Heteroheptacene-based thieno[3,2-b]pyrrole | 15.3% (binary), 18.4% (ternary) | semanticscholar.orgnih.gov |
| DSSC | Organic Dye | Thieno[3,2-b]indole-based co-sensitizer | 14.2% | researchgate.net |
| OPV | Polymer | Thieno[3,2-b]thiophene-Diketopyrrolopyrrole | 5.4% | acs.org |
Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Beyond photovoltaics, derivatives of this compound are instrumental in the development of other key organic electronic devices.
For Organic Field-Effect Transistors (OFETs) , the thieno[3,2-b]pyrrole core is a foundational element for high-performance p-type semiconductors. nih.govtdl.org The rigid, planar nature of this fused ring system facilitates strong π-π stacking in thin films, creating ordered pathways for charge carriers to move, which results in high charge carrier mobilities. nih.govresearchgate.net Small molecules synthesized from thieno[3,2-b]pyrrole precursors have demonstrated "nearly-ideal" OFET characteristics, with good mobilities and threshold voltages. digitellinc.com Copolymers incorporating thieno[3,2-b]thiophene (B52689) and diketopyrrolopyrrole units have achieved some of the highest hole mobilities reported for polymer-based OFETs. acs.orgulb.ac.be
In the field of Organic Light-Emitting Diodes (OLEDs) , the inherent fluorescence of the dithieno[3,2-b:2′,3′-d]pyrrole (DTP) structure—an extended version of the thieno[3,2-b]pyrrole core—is highly advantageous. researchgate.net This scaffold has been used to create soluble, processable copolymers that function as the emissive layer in OLEDs. researchgate.netresearchgate.net By modifying the chemical structure, for example by copolymerizing the DTP unit with different arylenes, the emission color and efficiency of the resulting devices can be tuned. researchgate.net While less common than their use in OFETs and OPVs, thieno[3,4-c]pyrrole-dione (TPD) derivatives, which share structural similarities, have also been successfully employed as emitters in solution-processed OLEDs. mdpi.comresearchgate.net The synthetic versatility of this compound makes it a promising starting point for novel, highly fluorescent materials for OLED applications.
| Material Type | Key Component | Charge Carrier Mobility (μ) | Reference |
|---|---|---|---|
| Polymer | Thieno[3,2-b]thiophene-Diketopyrrolopyrrole | 1.95 cm²/V·s | acs.org |
| Small Molecule | Thieno[3,2-b]pyrrole-Benzothiadiazole | 0.0259 cm²/V·s | nih.govacs.org |
Development of Novel Heterocyclic Dyes and Fluorophores with Tunable Optical Properties
The chemical structure of this compound is ideally suited for the synthesis of novel dyes and fluorophores with customizable optical properties. The thieno[3,2-b]pyrrole core itself is a fluorescent unit, providing a foundation for building emissive molecules. researchgate.net
The formyl group (an aldehyde) is a particularly powerful synthetic handle for this purpose. It readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetic acid derivatives), allowing for the straightforward construction of larger π-conjugated systems. nih.gov This reaction is a cornerstone of dye synthesis, enabling the creation of molecules with strong intramolecular charge-transfer (ICT) character, which is essential for vibrant colors and strong fluorescence.
By strategically choosing the reaction partner for the formyl group, a wide variety of D-π-A or A-π-D-π-A dyes can be produced. The optical properties of these resulting molecules—such as their absorption and emission wavelengths (color) and fluorescence quantum yield (brightness)—can be precisely tuned. rsc.org This tuning is achieved by:
Varying the acceptor strength: Using different active methylene compounds to react with the formyl group alters the electronic properties of the acceptor end of the molecule.
Modifying the donor core: Attaching different aromatic units or functional groups to the thieno[3,2-b]pyrrole nucleus modifies its electron-donating strength. rsc.org
This synthetic flexibility allows for the rational design of fluorophores with tailored characteristics for specific applications, ranging from fluorescent probes and sensors to materials for nonlinear optics and advanced displays. nih.govresearchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Novel and Environmentally Benign Synthetic Routes
The development of sustainable and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research in this area will likely focus on greener approaches to synthesizing 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its precursors. Key areas of investigation will include:
One-Pot and Multicomponent Reactions: Designing synthetic pathways that combine multiple steps into a single operation can significantly reduce waste, energy consumption, and reaction time. researchgate.net Research into one-pot syntheses of the thieno[3,2-b]pyrrole core, followed by regioselective formylation and carboxylation, would be a significant advancement.
Catalyst-Free and Metal-Free Approaches: Exploring reactions that proceed efficiently without the need for heavy metal catalysts is a major goal of green chemistry. researchgate.net This could involve leveraging the inherent reactivity of starting materials under specific conditions, such as thermal or microwave-assisted synthesis. rsc.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents will be a crucial aspect of developing sustainable synthetic protocols. nih.gov
| Synthetic Strategy | Potential Advantages |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost |
| Catalyst-Free Methods | Avoids toxic metal contamination, simplifies purification |
| Green Solvents | Reduced environmental impact, improved safety |
Advanced Functionalization for Enhanced Chemical Properties
The formyl and carboxylic acid groups on the thieno[3,2-b]pyrrole scaffold are gateways to a vast chemical space. Future research will undoubtedly explore the extensive functionalization of this molecule to fine-tune its electronic, optical, and physical properties.
Derivatization of the Carboxylic Acid: The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides. This allows for the attachment of different molecular fragments to modulate solubility, introduce specific functionalities, or facilitate polymerization.
Reactions of the Formyl Group: The aldehyde functionality is highly versatile and can participate in a wide range of reactions, including Wittig reactions, Knoevenagel condensations, and reductive aminations. These transformations can be used to extend the π-conjugated system of the molecule, which is crucial for applications in organic electronics. researchgate.net
Modification of the Pyrrole (B145914) Nitrogen: The N-H bond of the pyrrole ring offers another site for functionalization. Alkylation or arylation at this position can significantly impact the molecule's solubility, solid-state packing, and electronic properties. researchgate.netnih.gov
Deeper Theoretical Understanding of Structure-Property Relationships
Computational chemistry and theoretical modeling are indispensable tools for predicting and understanding the behavior of molecules. A deeper theoretical understanding of this compound and its derivatives will be critical for the rational design of new materials.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and absorption spectra of the molecule and its derivatives. nih.govacs.org This information is vital for predicting their potential performance in electronic devices.
Time-Dependent DFT (TD-DFT): TD-DFT methods can provide insights into the excited-state properties of these molecules, which is essential for understanding their photophysical behavior and potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Molecular Dynamics Simulations: These simulations can be used to study the intermolecular interactions and self-assembly of these molecules in the solid state, which are crucial factors determining charge transport in organic semiconductors. acs.org
| Computational Method | Key Insights |
| DFT | Electronic structure, energy levels, band gaps |
| TD-DFT | Excited-state properties, absorption and emission spectra |
| Molecular Dynamics | Intermolecular interactions, solid-state packing |
Expanding Applications in Diverse Chemical Technologies and Device Architectures
The unique properties of the thieno[3,2-b]pyrrole core suggest a wide range of potential applications for this compound and its derivatives. tdl.org Future research will focus on integrating these materials into various technologies.
Organic Field-Effect Transistors (OFETs): The planar and rigid structure of the thieno[3,2-b]pyrrole system is conducive to efficient charge transport, making it a promising candidate for the active layer in OFETs. nih.govacs.org
Organic Photovoltaics (OPVs): As strong electron-donating units, thieno[3,2-b]pyrrole derivatives can be used to construct donor-acceptor type polymers and small molecules for high-performance OPVs. researchgate.netoup.com
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through functionalization, thieno[3,2-b]pyrrole-based materials could be developed as efficient emitters or host materials in OLEDs. researchgate.net
Sensors and Electrochromic Devices: The responsiveness of the electronic structure to external stimuli could be exploited in the development of chemical sensors and electrochromic materials. researchgate.net
The continued exploration of this compound holds significant promise for advancing the fields of materials science and organic electronics. Through innovative synthesis, advanced functionalization, in-depth theoretical analysis, and creative application development, the full potential of this versatile molecule can be realized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid to achieve high yield and purity?
- Methodology : Synthesis typically involves multi-step protocols starting from functionalized thiophene or pyrrole precursors. For example, a three-step synthesis from methylthiophene derivatives includes formylation, cyclization, and hydrolysis (see ). Key steps:
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.
- Cyclization : Employ thermal or acid-catalyzed conditions to form the fused thienopyrrole core.
- Purification : Chromatography (silica gel) or recrystallization improves purity (>95%, as in ).
Q. How can the purity and structural integrity of synthesized this compound be characterized?
- Analytical Techniques :
- HPLC/LC-MS : Quantify purity (≥98% as per ) and detect trace impurities.
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for aldehyde proton at δ 9.8–10.2 ppm) and absence of byproducts.
- Elemental Analysis : Verify molecular formula (C₈H₅NO₃S) and stoichiometry.
Q. What are the key structural features distinguishing this compound from its analogs?
- Structural Comparison :
| Compound | Substituents | Key Features |
|---|---|---|
| This compound | Formyl (-CHO), carboxylic acid (-COOH) | Enhanced electrophilicity for nucleophilic reactions (e.g., Schiff base formation) |
| Methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate () | Methyl ester, methyl group | Increased lipophilicity; reduced solubility in polar solvents |
| 3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid () | Chloro (-Cl) | Alters electronic properties; potential for cross-coupling reactions |
- Impact : The formyl group enables conjugation with amines or hydrazines, while the carboxylic acid allows salt formation or esterification ().
Advanced Research Questions
Q. How do substituents on the thienopyrrole core influence reactivity and biological activity?
- Case Study :
- Formyl Group : Enhances electrophilicity for covalent binding (e.g., enzyme inhibition via Schiff base formation with lysine residues, as in ).
- Halogen Substitution (Cl/Br) : Increases steric bulk and modulates electronic effects, impacting binding to targets like histone demethylases ( ).
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., 3-bromo or 2-methyl derivatives) and compare IC₅₀ values in enzyme assays ( ).
- Computational Modeling : Use DFT calculations to predict charge distribution and docking studies to map binding interactions ( ).
Q. What strategies address discrepancies in reported biological activities of thienopyrrole derivatives?
- Root Causes : Variability in assay conditions (e.g., pH, cofactors) or compound purity ( ).
- Resolution Methods :
- Standardized Assays : Use recombinant enzymes (e.g., KDM1A/LSD1) under controlled conditions ( ).
- Meta-Analysis : Compare data across studies, prioritizing results with orthogonal validation (e.g., X-ray crystallography confirming binding modes, as in ).
Q. What computational approaches model the binding interactions of this compound with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Study conformational changes in enzyme active sites upon binding ( ).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications.
Q. How are pharmacokinetic properties of thienopyrrole-based inhibitors optimized?
- Strategies :
- Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester in ) to enhance membrane permeability.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation ( ).
- In Vivo Testing : Monitor plasma half-life and tissue distribution in rodent models ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
